

An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6

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Compound of Interest

Compound Name: (3R,5R)-Rosuvastatin Lactone-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3R,5R)-Rosuvastatin Lactone-d6**, a deuterated analog of a rosuvastatin impurity. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, particularly in pharmacokinetic and metabolic studies.

Compound Identification and Properties

(3R,5R)-Rosuvastatin Lactone-d6 is the deuterated form of (3R,5R)-Rosuvastatin Lactone, an isomer of a metabolite of Rosuvastatin. The deuterium labeling is typically on the isopropyl group, which provides a distinct mass shift for use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of **(3R,5R)-Rosuvastatin Lactone-d6**

Property	Value	Source
Chemical Name	N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide	[1]
Synonyms	Rosuvastatin Lactone-d6, Rosuvastatin-5S-lactone-d6	[2][3]
Molecular Formula	C ₂₂ H ₂₀ D ₆ FN ₃ O ₅ S	[3][4]
Molecular Weight	469.56 g/mol	[3][4]
CAS Number	Not consistently available (often listed as NA)	[1][4]
Appearance	White to Off-White Solid	[4]
Storage Conditions	-80°C Freezer, Under Inert Atmosphere	[4]

Note: The non-deuterated form, (3R,5R)-Rosuvastatin Lactone, has a CAS number of 1422954-11-7, a molecular formula of C₂₂H₂₆FN₃O₅S, and a molecular weight of 463.52 g/mol .
[5][6][7][8][9]

Synthesis and Application

Deuterium-labeled standards like **(3R,5R)-Rosuvastatin Lactone-d6** are crucial for understanding the metabolic fate of drugs. The synthesis of deuterated rosuvastatin has been developed to produce stable isotope-labeled compounds for use as internal standards in pharmacokinetic studies.[10][11] These labeled compounds exhibit high chemical purity and isotopic enrichment.[10][11]

The primary application of **(3R,5R)-Rosuvastatin Lactone-d6** is as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS),

for the sensitive and accurate quantification of rosuvastatin and its metabolites in biological matrices like human plasma.[12]

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma utilizes their corresponding deuterium-labeled internal standards.[12]

- **Sample Preparation:** Protein precipitation is employed to extract the analytes and internal standards from a small volume (50 μ L) of buffered human plasma.[12]
- **Chromatographic Separation:** A Zorbax-SB Phenyl column (2.1 mm \times 100 mm, 3.5 μ m) is used for chromatographic separation.[12] The mobile phase consists of a gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol in water (solvent A) and 40% v/v methanol in acetonitrile (solvent B).[12] The analytes are separated within 6.0 minutes at a flow rate of 0.35 mL/min.[12]
- **Mass Spectrometry Detection:** Detection is carried out using positive electrospray ionization mode.[12]
- **Calibration:** The method demonstrates linearity over a concentration range of 0.1-100 ng/mL for rosuvastatin and its lactone metabolite.[12]

Table 2: Validation Parameters of the Analytical Method

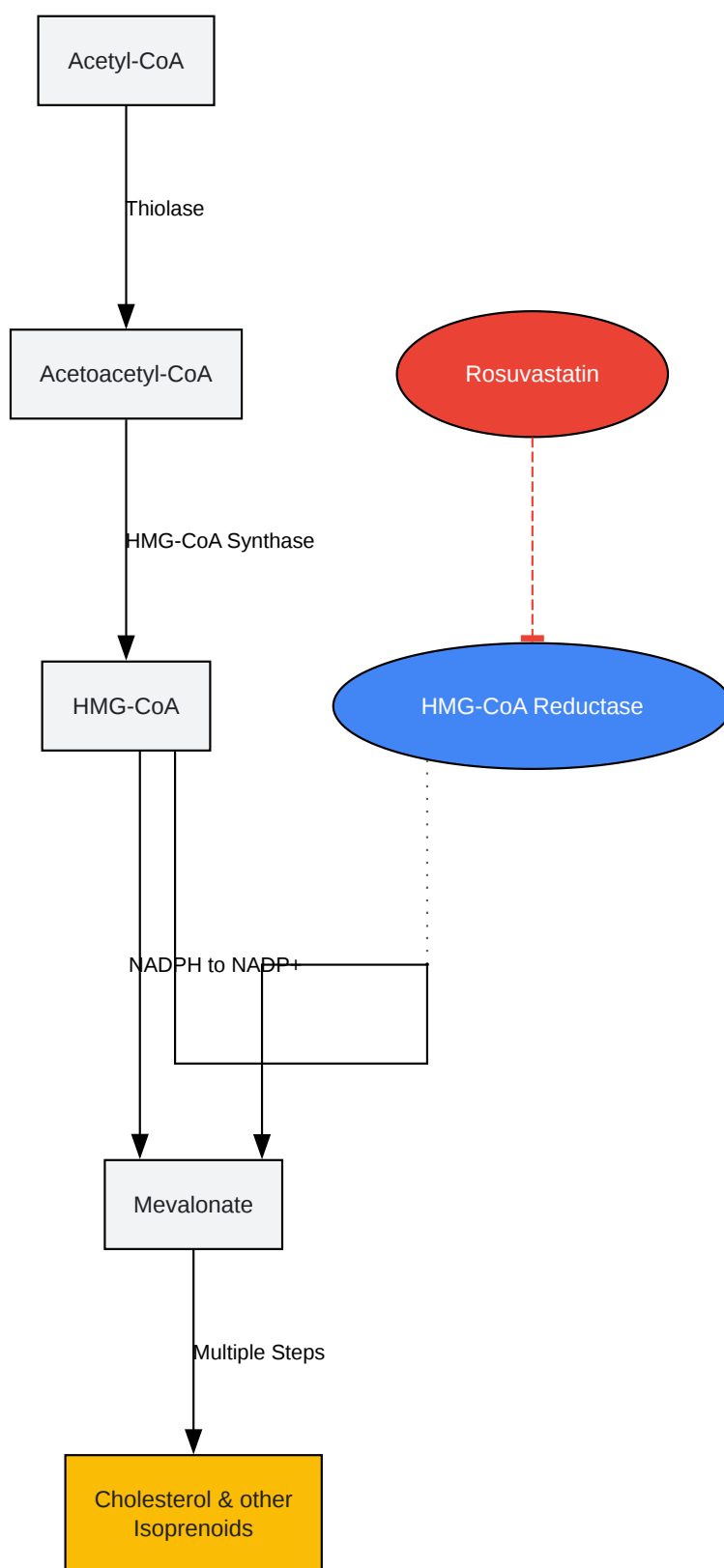
Parameter	Result
Linearity (R)	≥ 0.9964
Extraction Recovery	88.0 - 106%
Intra- and Inter-run Accuracy	91.8 - 111%
Intra- and Inter-run Imprecision	$\leq 15\%$
Analyte Stability	Stable for 6 hours on ice-water slurry, through three freeze-thaw cycles, and for 1 month at -80°C .

Source:[12]

Metabolic Pathway of Rosuvastatin

Rosuvastatin is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[13][14] It is primarily metabolized in the liver to N-desmethyl rosuvastatin and rosuvastatin lactone.[15][16] Although rosuvastatin itself is not extensively metabolized, understanding its metabolic pathway is crucial for drug development.[15][17]

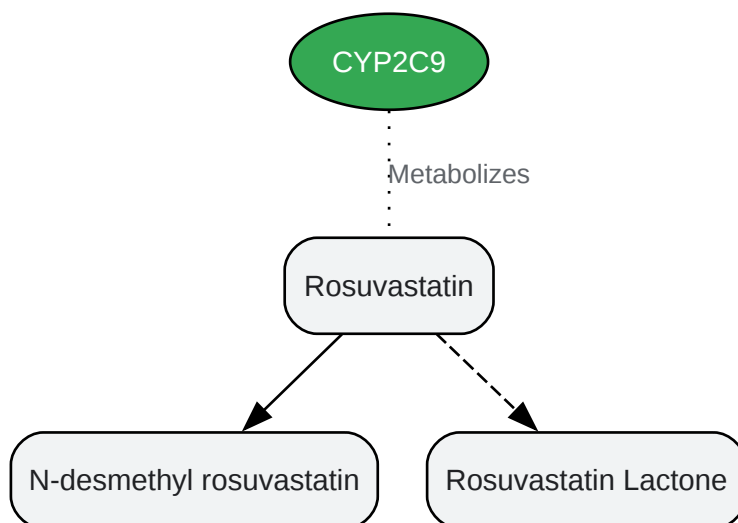
The following diagram illustrates the initial steps of the mevalonate pathway, which is inhibited by statins like rosuvastatin.



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Caption: The Mevalonate Pathway and the inhibitory action of Rosuvastatin on HMG-CoA Reductase.

The diagram below outlines the metabolic conversion of rosuvastatin into its major metabolites.



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Caption: Simplified metabolic pathway of Rosuvastatin.

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